REACTION_SMILES
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[CH2:17]1[CH2:18][O:19]1.[CH3:6][O:7][c:8]1[cH:9][cH:10][c:11]2[c:12]([s:13][cH:14][cH:15]2)[cH:16]1.[ClH:20].[Li:1][CH2:2][CH2:3][CH2:4][CH3:5].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[CH3:6][O:7][c:8]1[cH:9][cH:10][c:11]2[c:12]([s:13][c:14]([CH2:17][CH2:18][OH:19])[cH:15]2)[cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2ccsc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COc1ccc2cc(CCO)sc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |